![molecular formula C10H13ClN4 B13208218 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core substituted with a chloro group at the 4-position and a pentan-3-yl group at the 1-position. Its structural features make it a valuable scaffold for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and chlorination steps . The use of microwave-assisted synthesis has also been reported to enhance the efficiency and yield of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as active nickel, and solvents like ethanol and ammonia water, can facilitate the synthesis process . Additionally, the process may include steps like refluxing, reduced pressure concentration, and pH adjustment to isolate the final product .
化学反応の分析
Types of Reactions: 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium osmate hydrate and sodium periodate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can introduce functional groups like aldehydes .
科学的研究の応用
4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in studying cellular pathways and molecular targets involved in diseases.
Pharmaceutical Industry: It is employed in the synthesis of various therapeutic agents, including anti-inflammatory and anticancer drugs.
作用機序
The mechanism of action of 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby interfering with signaling pathways involved in cell division and survival . This inhibition can lead to the suppression of tumor growth and proliferation in cancer cells .
類似化合物との比較
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have been studied for their therapeutic potential in various diseases.
Uniqueness: 4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development highlights its significance in medicinal chemistry .
特性
分子式 |
C10H13ClN4 |
|---|---|
分子量 |
224.69 g/mol |
IUPAC名 |
4-chloro-1-pentan-3-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-3-7(4-2)15-10-8(5-14-15)9(11)12-6-13-10/h5-7H,3-4H2,1-2H3 |
InChIキー |
FNJBJVARAFGRKJ-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)N1C2=C(C=N1)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)
![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13208150.png)
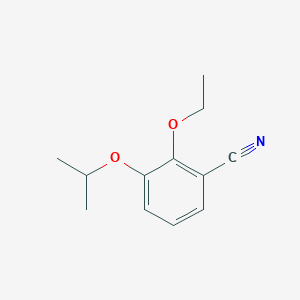
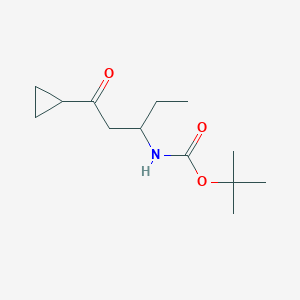
![2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13208173.png)
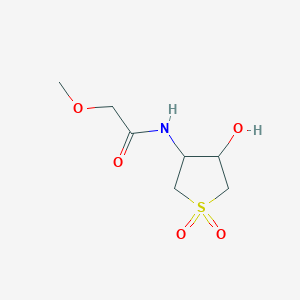

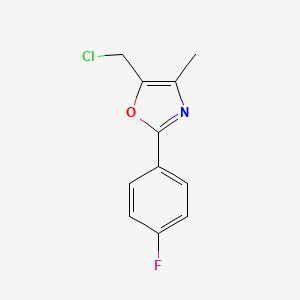
![2-Chloro-5-[(pyridin-2-yloxy)methyl]pyridine](/img/structure/B13208192.png)

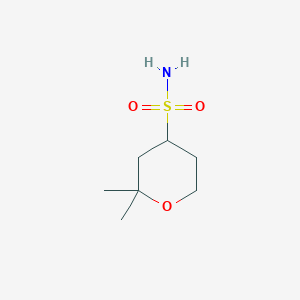

![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
